6-Aminopyridine-2-sulfonyl fluoride (often supplied as the hydrochloride salt, CAS 2763777-63-3) is a bifunctional heteroaromatic building block featuring a highly stable sulfur(VI) fluoride exchange (SuFEx) handle and an orthogonally reactive primary amine . Unlike traditional heteroaryl sulfonyl chlorides, which are notoriously moisture-sensitive and prone to rapid degradation, this sulfonyl fluoride exhibits exceptional thermodynamic stability, allowing for prolonged bench storage and compatibility with aqueous or protic reaction conditions [1]. This dual-functional scaffold is highly valued in procurement for advanced medicinal chemistry, bioconjugation, and materials science, where it serves as a reliable precursor for synthesizing sulfonamides, sulfonate esters, or 2-arylpyridines via desulfonylative cross-coupling without premature decomposition .
Substituting 6-aminopyridine-2-sulfonyl fluoride with its direct sulfonyl chloride analog or an unsubstituted pyridine-2-sulfonyl fluoride leads to critical process failures in both synthesis and scale-up [1]. Heteroaromatic sulfonyl chlorides, particularly 2-pyridyl variants, undergo rapid hydrolysis in ambient moisture, causing unpredictable stoichiometry, poor reproducibility, and significant yield attrition during procurement and storage [1]. Furthermore, attempting to install an amino group onto a pre-formed sulfonyl chloride invariably triggers self-condensation or polymerization due to the high electrophilicity of the -SO2Cl group [2]. By utilizing the sulfonyl fluoride, buyers secure a reagent that tolerates orthogonal functionalization at the 6-amino position—such as acylation or reductive amination—while preserving the -SO2F handle for late-stage SuFEx click chemistry or palladium-catalyzed desulfonylative coupling [2].
Heteroaromatic sulfonyl chlorides are highly susceptible to nucleophilic attack by water, often degrading within hours under ambient conditions [1]. In contrast, heteroaryl sulfonyl fluorides like 6-aminopyridine-2-sulfonyl fluoride demonstrate robust thermodynamic stability, remaining intact even in biphasic aqueous conditions or during silica gel chromatography. Studies on related pyridine-2-sulfonyl fluorides show they can be recovered with >95% intact mass after prolonged exposure to aqueous environments, whereas the corresponding sulfonyl chlorides undergo complete hydrolysis [1].
| Evidence Dimension | Hydrolytic degradation in aqueous media |
| Target Compound Data | >95% stability (sulfonyl fluoride class) |
| Comparator Or Baseline | Pyridine-2-sulfonyl chloride (<5% intact after standard aqueous workup) |
| Quantified Difference | >90% increase in surviving starting material |
| Conditions | Aqueous/organic biphasic mixture at room temperature |
Procurement of the sulfonyl fluoride eliminates the need for strict anhydrous handling and cold-chain logistics, drastically reducing material waste and batch-to-batch variability.
The presence of the highly robust S-F bond allows for the selective derivatization of the 6-amino group without compromising the sulfonyl handle [1]. While sulfonyl chlorides react indiscriminately with amines (including self-condensation), sulfonyl fluorides require specific SuFEx catalysts (e.g., DBU, Ca(NTf2)2) to activate. This kinetic barrier enables the 6-amino group to undergo standard amide coupling or alkylation with >85% chemoselectivity, preserving the -SO2F group for subsequent late-stage click reactions [1].
| Evidence Dimension | Chemoselective amine functionalization yield |
| Target Compound Data | >85% yield of N-functionalized product with intact -SO2F |
| Comparator Or Baseline | 6-Aminopyridine-2-sulfonyl chloride (0% yield, spontaneous polymerization/degradation) |
| Quantified Difference | Complete prevention of self-condensation |
| Conditions | Standard acylation/alkylation conditions without SuFEx catalysts |
This orthogonal reactivity allows synthetic chemists to build complex libraries from a single procured scaffold, saving the cost of designing multi-step protection/deprotection sequences.
Pyridine-2-sulfonyl fluorides (PyFluor derivatives) have been proven as highly effective electrophiles in Suzuki-Miyaura cross-coupling reactions [1]. Unlike standard sulfonyl chlorides that often poison palladium catalysts or undergo rapid side reactions, the sulfonyl fluoride handle can be activated via Pd(dppf)Cl2 to couple with hetero(aryl) boronic acids. This transformation generates 2-arylpyridines in yields up to 89%, utilizing the -SO2F group as a traceless activating group [1].
| Evidence Dimension | Cross-coupling yield to form 2-arylpyridines |
| Target Compound Data | Up to 89% yield using PyFluor derivatives |
| Comparator Or Baseline | Unactivated 2-halopyridines or unstable sulfonyl chlorides (variable/low yields due to degradation) |
| Quantified Difference | Consistent >80% yields under optimized aqueous/aerobic conditions |
| Conditions | Pd(dppf)Cl2 catalyst, 65–100 °C, presence of water and oxygen |
Buyers can procure this compound not just as a SuFEx hub, but as a stable, dual-purpose precursor for generating heavily functionalized biaryl systems via C-S bond activation.
Ideal for generating libraries of sulfonamides or sulfonate esters via SuFEx click chemistry, where the 6-amino group serves as a core pharmacophore handle that can be derivatized prior to the final click coupling [1].
Serves as a bench-stable electrophile for palladium-catalyzed desulfonylative Suzuki-Miyaura cross-coupling, replacing volatile or unstable 2-halopyridines in the scale-up of agrochemicals and pharmaceuticals [2].
The unreactive nature of the -SO2F group in the absence of specific protein microenvironments makes it a highly selective warhead for designing targeted covalent inhibitors (TCIs) that avoid off-target toxicity, utilizing the aminopyridine core for target recognition [1].
Acts as an orthogonal end-capping or side-chain modification reagent in polymer synthesis, where the amine can be incorporated into the polymer backbone and the -SO2F used for post-polymerization modification without premature degradation [1].